

In-depth Technical Guide: Analysis of the Molecular Formula C₁₆H₁₈N₆O₅S

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse green 9

Cat. No.: B12378630

[Get Quote](#)

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molecular Formula C₁₆H₁₈N₆O₅S and its Implications in Drug Development

Executive Summary

This technical guide addresses the analysis of the molecular formula C₁₆H₁₈N₆O₅S. Initial comprehensive searches of chemical databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, well-characterized compound corresponding to this molecular formula. While a single uncharacterized entry exists on the chemical sourcing platform LookChem, there is a notable absence of associated scientific literature, experimental data, or a registered CAS number.

This document outlines a theoretical framework for the analysis of a novel compound with this formula, drawing upon established methodologies for the characterization of sulfonamide-containing heterocyclic compounds, a likely structural class given the elemental composition. The guide will provide hypothetical data and detailed experimental protocols that would be necessary for a thorough investigation of such a molecule.

Hypothetical Compound Profile: "Sulfonafurazine"

For the purpose of this guide, we will hypothesize a compound named "Sulfonafurazine" with the molecular formula C₁₆H₁₈N₆O₅S. Based on the elemental composition, a plausible

structure would incorporate a benzenesulfonamide core, a pyrimidine ring, and a furan moiety. Sulfonamides are a well-established class of drugs with a broad range of biological activities.[1][2][3][4] The inclusion of pyrimidine and furan rings can further modulate the pharmacological properties of the molecule.[5][6][7][8]

Table 1: Hypothetical Physicochemical Properties of Sulfonafurazine

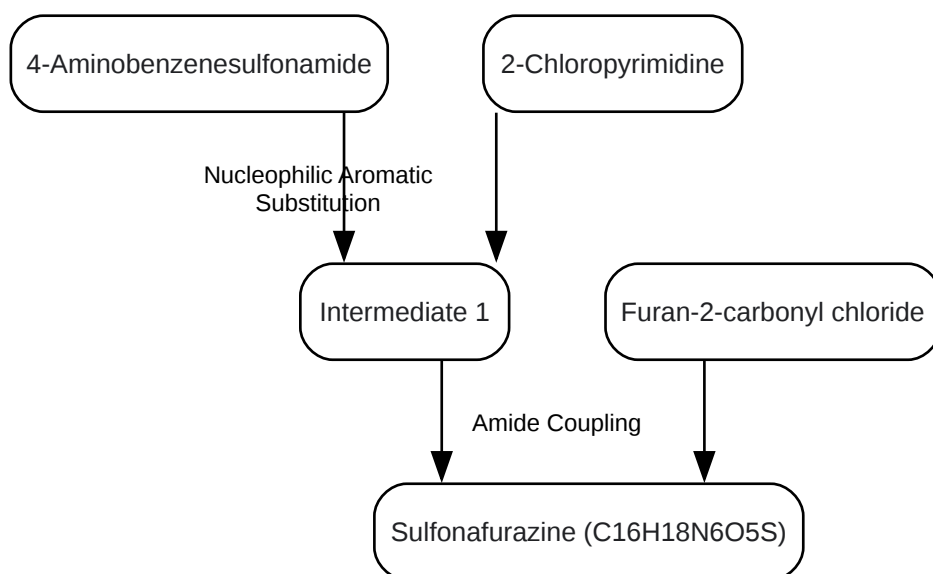
Property	Value	Method of Determination
Molecular Weight	422.42 g/mol	Mass Spectrometry
Melting Point	185-188 °C	Differential Scanning Calorimetry
Solubility in DMSO	>50 mg/mL	Serial Dilution
LogP	1.8	HPLC with UV detection
pKa	6.2 (sulfonamide)	Potentiometric Titration

Experimental Protocols

Synthesis of Sulfonafurazine (Hypothetical)

The synthesis of a compound like Sulfonafurazine would likely involve a multi-step process. A potential synthetic route is outlined below.

Diagram 1: Hypothetical Synthesis Workflow for Sulfonafurazine



[Click to download full resolution via product page](#)

Caption: Hypothetical two-step synthesis of Sulfonafurazine.

Protocol:

- Step 1: Synthesis of Intermediate 1. 4-Aminobenzenesulfonamide is reacted with 2-chloropyrimidine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in a suitable solvent like N,N-dimethylformamide (DMF) at elevated temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product is isolated by precipitation in water and purified by recrystallization.
- Step 2: Synthesis of Sulfonafurazine. Intermediate 1 is then acylated using furan-2-carbonyl chloride in the presence of a base like pyridine in a solvent such as dichloromethane (DCM) at room temperature. The reaction is monitored by TLC. The final product, Sulfonafurazine, is purified by column chromatography on silica gel.

Structural Characterization

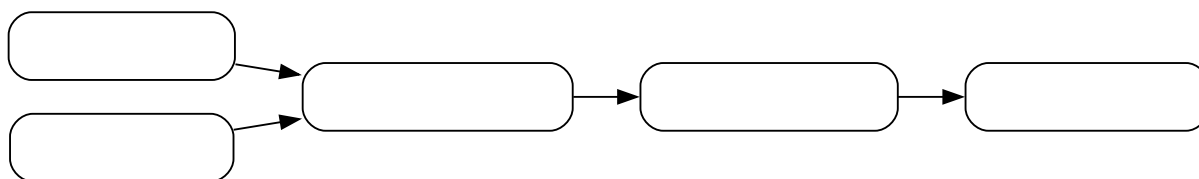
Table 2: Spectroscopic Data for Sulfonafurazine (Hypothetical)

Technique	Key Features
^1H NMR (400 MHz, DMSO- d_6)	δ 10.5 (s, 1H, $-\text{SO}_2\text{NH}-$), 8.6 (d, 2H, pyrimidine-H), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H), 7.2 (m, 1H, furan-H), 6.8 (m, 1H, furan-H), 6.5 (m, 1H, furan-H), 4.5 (s, 2H, $-\text{CH}_2-$), 2.1 (s, 3H, $-\text{CH}_3$)
^{13}C NMR (100 MHz, DMSO- d_6)	δ 165.2 (C=O), 158.5 (pyrimidine-C), 150.1 (furan-C), 142.3 (Ar-C), 138.5 (Ar-C), 128.7 (Ar-C), 119.5 (Ar-C), 115.4 (furan-C), 112.8 (furan-C), 45.1 ($-\text{CH}_2-$)
FT-IR (KBr, cm^{-1})	3350 (N-H stretch), 3100 (aromatic C-H stretch), 1680 (C=O stretch), 1590 (C=C stretch), 1340 & 1160 (S=O stretch)
HRMS (ESI+)	m/z calculated for $\text{C}_{16}\text{H}_{18}\text{N}_6\text{O}_5\text{S}$ $[\text{M}+\text{H}]^+$: 423.1132, found: 423.1135

Biological Activity Assays

Given the prevalence of sulfonamides as enzyme inhibitors, a primary investigation into the biological activity of Sulfonafurazine would involve screening against a panel of relevant enzymes.

Diagram 2: Workflow for In Vitro Enzyme Inhibition Assay



[Click to download full resolution via product page](#)

Caption: General workflow for determining the IC_{50} of Sulfonafurazine.

Protocol: Carbonic Anhydrase Inhibition Assay

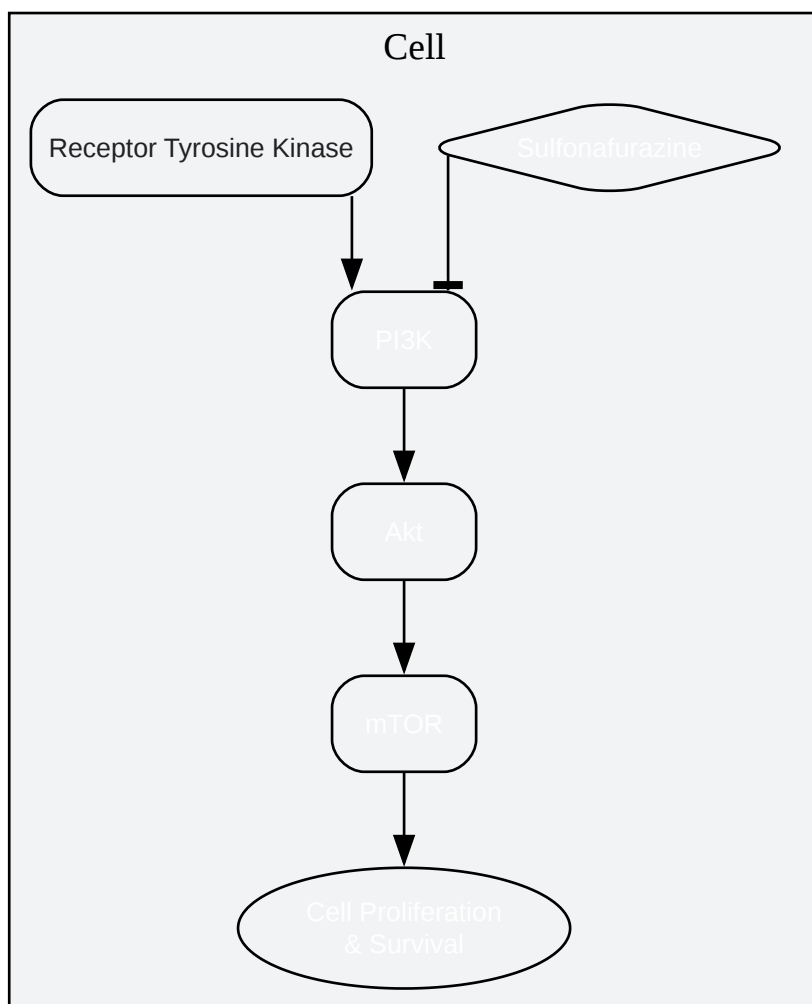
Carbonic anhydrases are a common target for sulfonamide drugs.

- Reagents: Human carbonic anhydrase II (hCA II), 4-nitrophenyl acetate (substrate), Tris-HCl buffer (pH 7.4), Sulfonafurazine, Acetazolamide (positive control).
- Procedure:
 - A stock solution of Sulfonafurazine is prepared in DMSO.
 - Serial dilutions of Sulfonafurazine and Acetazolamide are prepared in the assay buffer.
 - In a 96-well plate, hCA II is pre-incubated with varying concentrations of the inhibitor or control for 15 minutes at room temperature.
 - The reaction is initiated by adding the substrate, 4-nitrophenyl acetate.
 - The formation of the product, 4-nitrophenol, is monitored by measuring the absorbance at 400 nm over time using a plate reader.
- Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC_{50} value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis (Hypothetical)

If Sulfonafurazine were found to have, for example, anti-proliferative activity in cancer cell lines, further investigation into its mechanism of action would be warranted. A common pathway implicated in cancer is the PI3K/Akt/mTOR signaling pathway.

Diagram 3: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway by Sulfonafurazine



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of Sulfonafurazine.

Experimental Validation:

To validate the hypothesis that Sulfonafurazine inhibits the PI3K/Akt/mTOR pathway, a series of experiments would be necessary:

- Western Blot Analysis: Treat cancer cells with Sulfonafurazine and measure the phosphorylation status of key proteins in the pathway, such as Akt (at Ser473) and mTOR (at Ser2448). A decrease in phosphorylation would indicate pathway inhibition.

- Kinase Assays: Perform in vitro kinase assays to determine if Sulfonafurazine directly inhibits the enzymatic activity of PI3K, Akt, or mTOR.
- Cell-Based Assays: Utilize cell lines with known mutations in the PI3K/Akt/mTOR pathway to assess the selectivity of Sulfonafurazine.

Conclusion

While a specific compound with the molecular formula C₁₆H₁₈N₆O₅S is not currently well-documented in the scientific literature, this guide provides a comprehensive framework for its potential analysis. The hypothetical compound "Sulfonafurazine" serves as a model to illustrate the necessary experimental protocols for synthesis, characterization, and biological evaluation. The methodologies and data presented herein are based on established principles in medicinal chemistry and drug development and can be adapted for the investigation of any novel compound with this molecular formula. Further research is required to identify and characterize any real-world compounds with this composition to unlock their potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. tandfonline.com [tandfonline.com]
2. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
5. mdpi.com [mdpi.com]
6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
7. researchgate.net [researchgate.net]

- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-depth Technical Guide: Analysis of the Molecular Formula C₁₆H₁₈N₆O₅S]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378630#molecular-formula-c16h18n6o5s-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com